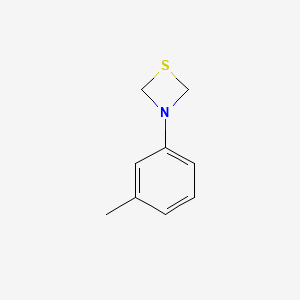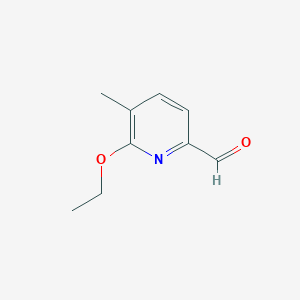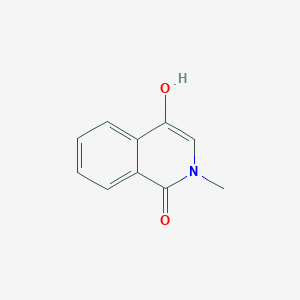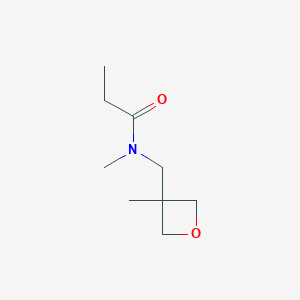
Sodium 4,6-dihydroxypyrimidine-2-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4,6-dihydroxypyrimidine-2-thiolate, also known as sodium 2-thiobarbiturate, is an organic compound with the molecular formula C4H5N2NaO2S. It is a white crystalline solid that is soluble in water and exhibits basic properties. This compound contains two hydroxyl groups and a thiolate ion, making it a versatile reagent in organic synthesis and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4,6-dihydroxypyrimidine-2-thiolate can be synthesized through various methods. One common method involves the reaction of 4,6-dihydroxypyrimidine with sodium hydrosulfide in an alcohol medium . The reaction typically proceeds as follows: [ \text{C4H4N2O2} + \text{NaHS} \rightarrow \text{C4H5N2NaO2S} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4,6-dihydroxypyrimidine-2-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonates.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Sodium 4,6-dihydroxypyrimidine-2-thiolate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which sodium 4,6-dihydroxypyrimidine-2-thiolate exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. The thiolate ion can form strong bonds with electrophilic centers, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Sodium 2-thiobarbiturate: Shares similar structural features and reactivity.
4,6-dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with hydroxyl groups.
2-thiobarbituric acid: A related compound with similar thiolate functionality.
Uniqueness: Sodium 4,6-dihydroxypyrimidine-2-thiolate is unique due to its combination of hydroxyl and thiolate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C4H3N2NaO2S |
|---|---|
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
sodium;4-hydroxy-6-oxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 |
Clave InChI |
YAPBKIOWSSHYFL-UHFFFAOYSA-M |
SMILES canónico |
C1=C(N=C(NC1=O)[S-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)








